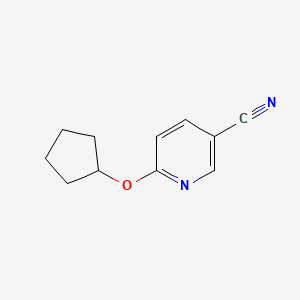

5-Cyano-2-cyclopentyloxypyridine

Description

5-Cyano-2-cyclopentyloxypyridine (CAS: 942938-37-6; MFCD09940721) is a pyridine derivative featuring a cyano group at the 5-position and a cyclopentyloxy substituent at the 2-position of the pyridine ring. This compound, with a purity of 95%, is cataloged under the identifier QG-3206 in commercial chemical databases . The cyclopentyloxy group introduces steric bulk and lipophilicity, while the electron-withdrawing cyano group modulates the electronic properties of the aromatic system.

Properties

IUPAC Name |

6-cyclopentyloxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMLUNYPHAGCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyano-2-cyclopentyloxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, antitumor activity, and applications in microbiology and organic synthesis.

Chemical Structure and Properties

5-Cyano-2-cyclopentyloxypyridine has the molecular formula . The presence of a cyano group at the 5-position and a cyclopentyloxy substituent at the 2-position contributes to its unique chemical behavior. The compound exhibits both polar and nonpolar characteristics, making it versatile in various chemical environments.

Antimicrobial Properties

Preliminary studies suggest that 5-Cyano-2-cyclopentyloxypyridine may possess antimicrobial properties against certain bacterial strains. This activity is crucial for developing new antimicrobial agents amid rising antibiotic resistance. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antitumor Activity

Research has demonstrated that derivatives of 5-Cyano-2-cyclopentyloxypyridine exhibit significant antitumor activity. For instance, a study utilizing the MTT assay revealed that certain derivatives showed potent cytotoxicity against various human cancer cell lines, including prostate cancer (PC-3) cells. One notable derivative exhibited an IC50 value of , indicating strong inhibitory effects on cell proliferation.

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 5-Cyano-2-cyclopentyloxypyridine Derivative | PC-3 (Prostate Cancer) | 2.75 ± 0.08 |

Microbial Detection

In microbiology, 5-Cyano-2-cyclopentyloxypyridine is utilized for rapid detection of viable microbes. When combined with fiber fluorescence spectroscopy, it enhances the identification of microbial populations in various samples. This application is particularly valuable in clinical settings where quick diagnosis is essential.

Synthesis and Derivative Development

The synthesis of 5-Cyano-2-cyclopentyloxypyridine involves several methods, including electrophilic cyanation reactions under controlled conditions. These methods allow for the modification of the compound to create derivatives with potentially enhanced biological properties.

Case Studies and Research Findings

Several studies have focused on the biological activity of 5-Cyano-2-cyclopentyloxypyridine and its derivatives:

- Antitumor Efficacy : In vitro studies indicated that modified pyrimidine derivatives containing this compound showed significant cytotoxic effects against various cancer cell lines.

- Microbial Detection Improvements : Research demonstrated that integrating this compound into microbial detection systems improved the speed and accuracy of identifying viable microbes compared to traditional methods.

- Electrophilic Reactions : The compound has been successfully employed in electrophilic cyanation reactions, facilitating the synthesis of important structural motifs in organic chemistry.

Comparison with Similar Compounds

Table 1: Structural and Commercial Data of Comparable Pyridine Derivatives

| Compound Name | CAS Number | Purity | MFCD Code | Key Substituents and Functional Groups |

|---|---|---|---|---|

| 5-Cyano-2-cyclopentyloxypyridine (QG-3206) | 942938-37-6 | 95% | MFCD09940721 | Cyano (C5), Cyclopentyloxy (C2) |

| (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide (OT-4647) | 2288716-08-3 | 96% | MFCD31726463 | Cyano, 3,5-Dichloropyridinyl (C4), α,β-unsaturated enamide |

| 3-Cyano-2,6-dichloro-4-(trifluoromethyl)pyridine (OR-3676) | 13600-42-5 | 98% | MFCD00084977 | Cyano (C3), 2,6-Dichloro, Trifluoromethyl (C4) |

| 3-Cyano-2-diethylaminopyridine (PY-1469) | 17782-02-4 | 95% | MFCD09896569 | Cyano (C3), Diethylamino (C2) |

| 3-Cyano-2-(diethylamino)pyridine-5-boronic acid, pinacol ester (PN-6833) | 1356068-47-7 | 96% | MFCD18434469 | Cyano (C3), Diethylamino (C2), Boronic ester (C5) |

| 5-Chloro-2-cyanopyridine | Not provided | Not provided | Not provided | Chloro (C5), Cyano (C2) |

Substituent Position and Electronic Effects

- Cyano Group Position: The cyano group in QG-3206 is at the 5-position, whereas in OR-3676, PY-1469, and PN-6833, it occupies the 3-position. Positional differences influence electronic distribution: a 5-cyano group (meta to the cyclopentyloxy group in QG-3206) may create distinct resonance effects compared to 3-cyano derivatives, which are ortho to substituents like diethylamino or dichloro groups .

- Electron-Donating vs. Electron-Withdrawing Groups: QG-3206 combines the electron-withdrawing cyano group with the moderately electron-donating cyclopentyloxy ether. PY-1469 and PN-6833 feature a strongly electron-donating diethylamino group at C2, which could activate the pyridine ring toward electrophilic substitution, contrasting with the deactivating chloro groups in OR-3676 and 5-chloro-2-cyanopyridine .

Steric and Lipophilic Properties

- Cyclopentyloxy vs. Smaller Substituents: The cyclopentyloxy group in QG-3206 introduces significant steric hindrance compared to the diethylamino group in PY-1469 or the chloro substituents in OR-3675. This bulk may reduce reactivity in sterically demanding reactions but enhance membrane permeability in biological contexts .

- Trifluoromethyl and Boronic Ester Moieties : OR-3676’s trifluoromethyl group enhances metabolic stability and lipophilicity, while PN-6833’s boronic acid pinacol ester suggests utility in Suzuki-Miyaura cross-coupling reactions, a feature absent in QG-3206 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.